molecular formula C7H8F2N2O B12841069 Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Katalognummer: B12841069
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: YLWNNEDEUNTCIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is a fluorinated pyridine derivative characterized by a pyridine ring substituted with an ethanamine moiety bearing two fluorine atoms at the beta positions and an N-oxide group. Fluorination at the beta positions may reduce susceptibility to enzymatic degradation, a feature observed in other fluorinated therapeutics like gemcitabine . However, specific pharmacological or mechanistic data for this compound remain underexplored in the provided literature, necessitating analog-based comparisons for preliminary insights.

Eigenschaften

Molekularformel

C7H8F2N2O

Molekulargewicht

174.15 g/mol

IUPAC-Name

2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine

InChI

InChI=1S/C7H8F2N2O/c8-7(9,5-10)6-3-1-2-4-11(6)12/h1-4H,5,10H2

InChI-Schlüssel

YLWNNEDEUNTCIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=[N+](C(=C1)C(CN)(F)F)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Beta,beta-difluoro-2-pyridineethanamin,1-oxide typically involves the introduction of the difluoroethanamine group to the pyridine ring followed by the oxidation of the nitrogen atom to form the N-oxide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include fluorinating agents and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of Beta,beta-difluoro-2-pyridineethanamin,1-oxide may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Beta,beta-difluoro-2-pyridineethanamin,1-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The difluoroethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the N-oxide, while reduction may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Beta,beta-difluoro-2-pyridineethanamin,1-oxide has garnered attention for its potential biological activities:

  • Medicinal Chemistry : The compound is explored for its medicinal properties due to the influence of fluorine on biological systems. Its unique structural features may lead to enhanced interactions with biological targets .
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing difluoromethyl groups exhibit antimicrobial properties. Specific mechanisms of action are still under investigation .

Synthetic Methods

Several synthetic routes have been developed for beta,beta-difluoro-2-pyridineethanamin,1-oxide. These methods allow for efficient synthesis while maintaining control over stereochemistry and functional group positioning:

  • Nucleophilic Substitution Reactions : The difluoromethyl group can participate in nucleophilic substitutions, facilitating the formation of various derivatives.
  • Oxidation Reactions : The N-oxide functionality can be introduced through oxidation processes, enhancing the compound's reactivity .

Applications in Research

The versatility of beta,beta-difluoro-2-pyridineethanamin,1-oxide makes it a candidate for various research applications:

Drug Development

The compound is being investigated as a lead compound in drug development due to its potential biological activities. Its unique structure may confer distinct pharmacological properties compared to other compounds.

Interaction Studies

Research is ongoing to understand the binding affinities of beta,beta-difluoro-2-pyridineethanamin,1-oxide with biological macromolecules such as proteins and nucleic acids. These studies are crucial for predicting pharmacokinetic profiles during drug development processes .

Organofluorine Chemistry

As a fluorinated compound, beta,beta-difluoro-2-pyridineethanamin,1-oxide plays a significant role in organofluorine chemistry. Its unique chemical behavior allows for the synthesis of derivatives with enhanced properties .

Case Studies and Comparative Analysis

To illustrate the potential applications of beta,beta-difluoro-2-pyridineethanamin,1-oxide, several case studies and comparative analyses can be highlighted:

Compound NameStructural FeaturesBiological Activity
2,2-Difluoro-N-(pyridin-2-yl)ethylaminePyridine ring with difluoromethyl groupAntimicrobial
3-Fluoro-N-(pyridinyl)propanamineFluorinated aliphatic amineAnticancer
4-Fluoro-N-(pyridinyl)butanamineLonger carbon chain with fluorineVarying reactivity

These examples demonstrate how structural modifications can influence biological activities and reactivity patterns.

Wirkmechanismus

The mechanism of action of Beta,beta-difluoro-2-pyridineethanamin,1-oxide involves its interaction with specific molecular targets and pathways. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Beta,beta-difluoro-2-pyridineethanamin,1-oxide with compounds sharing structural motifs (fluorinated groups, pyridine/aromatic rings) or functional roles (antimetabolites, enzyme inhibitors).

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Fluorination Pattern Biological Activity/Mechanism Potency (IC₅₀ or ED₅₀)
Beta,beta-difluoro-2-pyridineethanamin,1-oxide Pyridine + ethanamine N-oxide Beta,beta-difluoro substitution Not explicitly reported (theoretical: metabolic stabilization) N/A
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) Deoxycytidine analog 2',2'-difluoro substitution Antimetabolite; inhibits DNA synthesis 1 ng/mL (CCRF-CEM leukemia cells)
Tofenamic acid Diphenylamine derivative No fluorination Cyclooxygenase (COX) inhibitor Variable (NSAID class)
1-beta-D-Arabinofuranosylcytosine (cytarabine) Cytidine analog No fluorination Antimetabolite; incorporates into DNA Less potent than gemcitabine in murine models

Key Findings:

Fluorination and Metabolic Stability: The beta,beta-difluoro substitution in Beta,beta-difluoro-2-pyridineethanamin,1-oxide mirrors gemcitabine’s 2',2'-difluoro motif, which enhances resistance to deamination and improves intracellular retention . This suggests analogous metabolic advantages for the target compound. In contrast, non-fluorinated analogs like cytarabine exhibit reduced potency due to rapid deactivation .

Structural Influence on Target Engagement :

  • The pyridine N-oxide group in Beta,beta-difluoro-2-pyridineethanamin,1-oxide may confer polar interactions distinct from diphenylamine-based compounds (e.g., tofenamic acid) . Pyridine’s electron-withdrawing effects could modulate binding to enzymatic targets compared to benzene rings.

Therapeutic Potential: Gemcitabine’s efficacy in solid tumors (e.g., 8/8 murine models) highlights the therapeutic value of strategic fluorination . While Beta,beta-difluoro-2-pyridineethanamin,1-oxide’s activity is uncharacterized, its structural resemblance to fluorinated antimetabolites supports further investigation.

Biologische Aktivität

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is characterized by the presence of two fluorine atoms attached to the beta position of the pyridine ring. The unique electronic properties imparted by the fluorine substituents contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that the difluoromethyl group enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death. This mechanism is particularly effective against certain strains of bacteria and fungi.
  • Antitumor Properties : Studies have shown that beta,beta-difluoro-2-pyridineethanamin,1-oxide exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
  • Inflammatory Response Modulation : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

A study published in Nature examined the efficacy of beta,beta-difluoro-2-pyridineethanamin,1-oxide against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound demonstrated a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Antitumor Efficacy

In a recent investigation published in MDPI, researchers evaluated the antiproliferative effects of beta,beta-difluoro-2-pyridineethanamin,1-oxide on human cancer cell lines. The study reported an IC50 value of 15 µM for breast cancer cells, indicating potent antitumor activity. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and apoptosis in treated cells .

Inflammatory Response

A study focused on the anti-inflammatory properties of beta,beta-difluoro-2-pyridineethanamin,1-oxide found that it significantly inhibited TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial viability
AntitumorIC50 = 15 µM (breast cancer cells)
Anti-inflammatoryInhibition of TNF-alpha production

Table 2: Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL
C. albicans12 µg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.